![molecular formula C17H13ClINO3 B5915206 methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylate family and is commonly used in biochemical and physiological research. In
作用机制
The mechanism of action of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate involves its binding to specific proteins and enzymes. The compound has a high affinity for certain amino acid residues, allowing it to selectively bind to specific targets. Once bound, the compound can be visualized using fluorescence microscopy, providing insight into the distribution and activity of the target protein or enzyme.
Biochemical and Physiological Effects
Methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes, leading to a decrease in cellular function. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate in lab experiments is its high selectivity for specific proteins and enzymes. This allows for the visualization and study of these targets in living cells and tissues. Additionally, the compound is relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research.
One limitation of using methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate is its potential toxicity. While the compound has been shown to have minimal toxicity in vitro, its effects in vivo are not well understood. Additionally, the compound is relatively expensive, making it less accessible for some researchers.
未来方向
There are several future directions for the use of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate in scientific research. One potential application is in the study of neurological disorders such as Alzheimer's disease. The compound has been shown to bind to specific proteins involved in the disease process, making it a potential tool for the development of new treatments.
Another future direction is in the development of new fluorescent probes based on the structure of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate. By modifying the structure of the compound, researchers may be able to develop probes with higher selectivity or improved fluorescent properties.
Conclusion
In conclusion, methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate is a valuable tool for scientific research. Its high selectivity for specific proteins and enzymes, as well as its fluorescent properties, make it a useful tool for the study of a wide range of biological processes. While there are limitations to its use, the compound has significant potential for the development of new treatments for a variety of diseases.
合成方法
The synthesis of methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate involves the reaction of 4-chloroaniline with 2-iodobenzoic acid to form an amide intermediate. This intermediate is then reacted with methyl acrylate in the presence of a base catalyst to yield the final product. The reaction is carried out under mild conditions and yields a high purity product.
科学研究应用
Methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate has a wide range of scientific research applications. It is commonly used as a fluorescent probe in biochemical and physiological research. The compound has been shown to bind to specific proteins and enzymes, allowing for the visualization of their distribution and activity in cells and tissues. This has led to its use in the study of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClINO3/c1-23-17(22)15(10-11-6-8-12(18)9-7-11)20-16(21)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMAIEVRWDLYNO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dichlorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5915136.png)
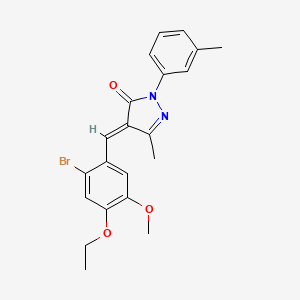
![methyl {5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915165.png)
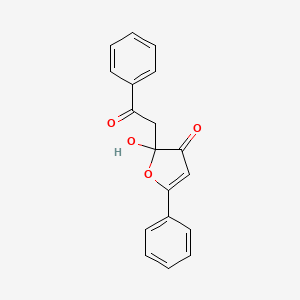
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)

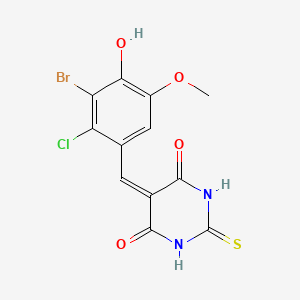
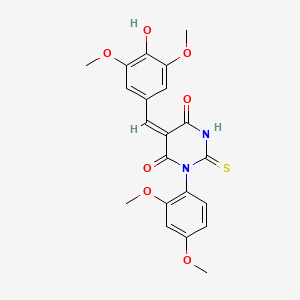
![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
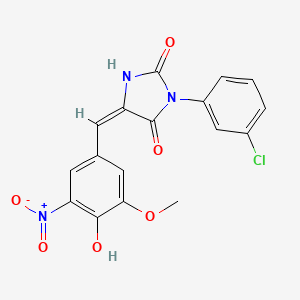
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)